molecular formula C6H16N4O2 B11749385 (1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate

(1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate

Cat. No.: B11749385
M. Wt: 176.22 g/mol
InChI Key: DPKCLDSTXVCYSN-CSKARUKUSA-N
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Description

The compound (1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an ethylamino group, a hydroxyimino group, and a hydrazin-1-ium-1-olate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Ethylamino Group: This step involves the reaction of an appropriate amine with an ethylating agent under controlled conditions.

    Introduction of the Hydroxyimino Group: This can be achieved through the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions.

    Formation of the Hydrazin-1-ium-1-olate Moiety: This step may involve the reaction of a hydrazine derivative with an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H16N4O2

Molecular Weight

176.22 g/mol

IUPAC Name

(E)-[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3/b10-8+

InChI Key

DPKCLDSTXVCYSN-CSKARUKUSA-N

Isomeric SMILES

CCNCCN(CC)/[N+](=N\O)/[O-]

Canonical SMILES

CCNCCN(CC)[N+](=NO)[O-]

Origin of Product

United States

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